(1,1-Difluorospiro[2.3]hexan-5-yl)methanol
Description
Contemporary Significance of Spirocyclic Scaffolds in Molecular Design
Spirocyclic scaffolds are increasingly recognized for their value in molecular design, primarily due to their inherent three-dimensionality. rsc.org Unlike flat, aromatic systems, spirocycles project functional groups into distinct vectors in three-dimensional space, which can lead to more specific and potent interactions with biological targets. rsc.org This spatial diversity is a highly desirable trait in drug discovery, where precise molecular recognition is key to efficacy and selectivity.
The rigid nature of many spirocyclic systems, particularly those composed of smaller rings like spiro[2.3]hexane, offers a level of conformational pre-organization that can be advantageous in the design of bioactive molecules. By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a target can be minimized, potentially leading to enhanced binding affinity.
The spiro[2.3]hexane framework, consisting of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring, is a particularly interesting scaffold due to its high degree of ring strain. This strain can be harnessed for various chemical transformations, making spiro[2.3]hexane derivatives versatile synthetic intermediates. researchgate.net Furthermore, the unique physicochemical properties endowed by this strained system can influence factors such as solubility and metabolic stability, which are critical parameters in drug development. The synthesis of spiro[2.3]hexane derivatives has been an active area of research, with various methods being developed, including traditional approaches like [2+2] cycloadditions and more modern, greener protocols utilizing visible-light irradiation. rsc.org
The Strategic Role of Fluorine Atoms in Modulating Molecular Architecture and Reactivity Profiles
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine, being the most electronegative element, can profoundly influence a molecule's electronic properties, pKa, dipole moment, and chemical reactivity. nih.gov The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug. nih.govbeilstein-journals.org
Moreover, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can be significant. The replacement of a hydrogen atom or a hydroxyl group with fluorine can alter the conformation of a molecule and its ability to participate in hydrogen bonding, which can in turn affect its binding affinity to target proteins. Fluorine's ability to modulate lipophilicity is also a key consideration in drug design, as this property influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Contextualizing (1,1-Difluorospiro[2.3]hexan-5-yl)methanol within the Landscape of Fluorinated Spiro[2.3]hexane Derivatives
This compound represents a confluence of the structural features discussed above: a strained spiro[2.3]hexane scaffold and a gem-difluorinated cyclopropane ring. While specific research on this particular molecule is not extensively documented in peer-reviewed literature, its chemical identity is established in chemical databases, and its potential as a valuable building block in medicinal chemistry can be inferred from the broader context of related compounds.
The synthesis of functionalized spiro[2.3]hexanes is an area of active investigation. For instance, novel spiro[2.3]hexane carbocyclic nucleosides have been synthesized, demonstrating the utility of this scaffold in creating analogues of biologically important molecules. achemblock.com Similarly, the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives has been achieved to produce conformationally constrained analogues of L-glutamic acid, highlighting the potential of these systems in neuroscience research.
The introduction of the 1,1-difluoro moiety onto the cyclopropane ring of the spiro[2.3]hexane system in this compound is a significant structural modification. This feature, combined with the primary alcohol functional group on the cyclobutane ring, makes this compound a potentially versatile intermediate for the synthesis of more complex molecules. The alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a variety of other functional groups, providing a handle for further chemical elaboration.
Below is a table summarizing the basic properties of this compound and a related derivative, highlighting the types of data available for such compounds.
| Property | This compound | (1,1-Difluorospiro[2.3]hexan-5-ol) |
| IUPAC Name | This compound | 1,1-Difluorospiro[2.3]hexan-5-ol |
| CAS Number | Not available in searched sources | 2306276-11-7 |
| Molecular Formula | C7H10F2O | C6H8F2O |
| Molecular Weight | 148.15 g/mol | 134.13 g/mol |
| Structure | A spiro[2.3]hexane with a CH2OH group on the cyclobutane ring and a CF2 group on the cyclopropane ring. | A spiro[2.3]hexane with an OH group on the cyclobutane ring and a CF2 group on the cyclopropane ring. |
The potential applications of this compound as a building block can be envisioned in the design of novel therapeutic agents. The unique combination of a rigid, three-dimensional scaffold and the electronic influence of the gem-difluoro group could be exploited to create compounds with improved target affinity and selectivity. For example, it could be incorporated into molecules targeting enzymes or receptors where a specific spatial arrangement of functional groups is required for activity. The fluorinated spirocyclic core could serve to orient appended pharmacophoric elements in a precise and predictable manner.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-5-yl)methanol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-6(7)1-5(2-6)3-10/h5,10H,1-4H2 |
InChI Key |
JTORYPCPIUVBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC2(F)F)CO |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 1,1 Difluorospiro 2.3 Hexan 5 Yl Methanol
Functional Group Interconversions of the Primary Alcohol Moiety
The primary alcohol of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol serves as a versatile handle for a variety of functional group interconversions, enabling the introduction of diverse chemical entities. Standard transformations of primary alcohols, such as oxidation, esterification, and conversion to halides and amines, are anticipated to be applicable to this scaffold, paving the way for a wide range of derivatives.
While specific literature examples for the direct transformation of this compound are not extensively documented, the existence of related commercial products and intermediates strongly supports the feasibility of these conversions. For instance, the corresponding ketone, 1,1-difluorospiro[2.3]hexan-5-one, and the amine, (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, are available, implying that the parent alcohol can be readily oxidized and aminated, respectively.
Table 1: Plausible Functional Group Interconversions of this compound
| Transformation | Product | Reagents and Conditions (Hypothetical) |
| Oxidation | 1,1-Difluorospiro[2.3]hexan-5-carbaldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂ |
| Oxidation | 1,1-Difluorospiro[2.3]hexan-5-carboxylic acid | Jones reagent (CrO₃, H₂SO₄, acetone) |
| Esterification | (1,1-Difluorospiro[2.3]hexan-5-yl)methyl acetate (B1210297) | Acetic anhydride (B1165640), pyridine (B92270) |
| Conversion to Halide | 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane | PBr₃, Et₂O |
| Amination (via halide) | (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine | 1. PBr₃, Et₂O; 2. NaN₃, DMF; 3. H₂, Pd/C |
The oxidation of the primary alcohol to the corresponding aldehyde, 1,1-difluorospiro[2.3]hexan-5-carbaldehyde, can likely be achieved under mild conditions using reagents such as Dess-Martin periodinane to prevent over-oxidation. Further oxidation to the carboxylic acid, 1,1-difluorospiro[2.3]hexan-5-carboxylic acid, could be accomplished with stronger oxidizing agents like Jones reagent.
Esterification reactions are expected to proceed smoothly. For example, treatment with acetic anhydride in the presence of a base like pyridine would yield the corresponding acetate ester. The conversion of the alcohol to a good leaving group, such as a tosylate or a halide, would enable subsequent nucleophilic substitution reactions. For instance, reaction with phosphorus tribromide could provide 5-(bromomethyl)-1,1-difluorospiro[2.3]hexane, a key intermediate for introducing a variety of nucleophiles.
The synthesis of the corresponding amine, (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, could be approached through several synthetic routes starting from the alcohol. A common strategy involves the conversion of the alcohol to the aforementioned alkyl halide, followed by a Gabriel synthesis or reaction with sodium azide (B81097) and subsequent reduction. The existence of rac-[(1R,3r)-5-amino-2,2-difluorospiro[2.3]hexan-1-yl]methanol further underscores the accessibility of amino-functionalized derivatives. nih.gov
Synthetic Modifications and Functionalization of the Spiro[2.3]hexane Ring System
The spiro[2.3]hexane core, characterized by its inherent ring strain, offers unique opportunities for synthetic manipulation. The presence of the gem-difluoro group on the cyclopropane (B1198618) ring further influences its reactivity, often directing the outcome of ring-opening and expansion reactions.
Studies on related gem-difluorocyclopropanes have shown that the distal C-C bond of the cyclopropane ring is susceptible to cleavage under various conditions. une.edu.au This reactivity can be harnessed to generate larger ring systems or to introduce functionality in a regioselective manner. For instance, ring-opening reactions of gem-dihalocyclopropanes are a classic method for one-carbon ring expansions of cyclic olefins. beilstein-journals.org While not directly demonstrated on the this compound scaffold, similar transformations could potentially lead to functionalized cyclobutane (B1203170) or cyclopentane (B165970) derivatives.
The cyclobutane portion of the spirocycle also presents avenues for functionalization, although this is generally less explored than modifications involving the strained three-membered ring. Strategies for the synthesis of substituted spiro[2.3]hexanes often involve the construction of the spirocycle from already functionalized precursors. For example, the diastereoselective rhodium-catalyzed cyclopropanation of a terminal double bond on a substituted azetidinone has been employed to construct a 5-azaspiro[2.3]hexane system. nih.gov This approach highlights the potential for introducing substituents at various positions of the cyclobutane ring prior to the formation of the spirocyclic core.
Table 2: Potential Strategies for Modification of the Spiro[2.3]hexane Ring
| Strategy | Approach | Potential Outcome |
| Ring Expansion | Acid- or metal-catalyzed ring opening of the gem-difluorocyclopropane | Formation of functionalized cyclobutane derivatives |
| Cyclopropanation | Reaction of a functionalized cyclobutylidene precursor with a difluorocarbene source | Synthesis of substituted this compound analogs |
| Functionalization of Precursors | Synthesis starting from substituted cyclobutanones or cyclobutenes | Introduction of functionality at various positions of the cyclobutane ring |
Spectroscopic Elucidation of Molecular Structure and Stereochemical Features
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Spirocycles (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For fluorinated compounds like (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural information.
In the ¹H NMR spectrum, the protons of the spiro[2.3]hexane core and the hydroxymethyl group would exhibit characteristic chemical shifts and coupling patterns. The protons on the cyclobutane (B1203170) ring adjacent to the gem-difluoro group and the methoxy (B1213986) group would be expected to show complex splitting due to coupling with each other and with the fluorine atoms.
The ¹³C NMR spectrum is particularly informative for fluorinated compounds due to the large coupling constants between carbon and fluorine (¹JCF, ²JCF, etc.). The carbon atom bearing the two fluorine atoms (C-1) would appear as a triplet with a large coupling constant. The chemical shifts of the other carbon atoms in the spirocyclic framework and the methanol (B129727) substituent would provide further confirmation of the molecular structure.
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms. In the case of this compound, the two fluorine atoms are chemically equivalent and would be expected to give rise to a single resonance. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.
A representative, though not experimentally verified, set of predicted NMR data is presented in the table below for illustrative purposes. Actual experimental data would be required for definitive structural assignment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | 3.6-3.8 | Doublet of doublets | J = 11.0, 4.0 |
| 2.0-2.5 | Multiplet | ||
| 1.8-2.0 | Multiplet | ||
| ¹³C | 115-125 | Triplet | ¹JCF ≈ 280-300 |
| 60-70 | Singlet | ||
| 30-40 | Multiplet | ||
| 15-25 | Multiplet | ||
| ¹⁹F | -90 to -110 | Singlet |
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for functional group identification and structural analysis. For this compound, key vibrational bands would be expected.
The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the spiro[2.3]hexane framework would appear in the 2850-3000 cm⁻¹ region. The presence of the gem-difluoro group would give rise to strong C-F stretching absorptions, typically observed in the 1000-1200 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹.
A summary of expected IR absorption bands is provided in the table below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (alkane) | 2850-3000 | Medium to Strong |
| C-F | 1000-1200 | Strong |
| C-O (alcohol) | 1000-1100 | Medium to Strong |
X-ray Crystallography for Definitive Absolute Configuration and Conformation Determination
While spectroscopic methods provide valuable information about connectivity and local geometry, single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation.
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. This map reveals the precise positions of all atoms in the crystal lattice.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₇H₁₀F₂O), the calculated monoisotopic mass is approximately 148.07 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
Under electron ionization (EI) conditions, the molecule would undergo fragmentation, producing a series of characteristic ions. The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral fragments. Expected fragmentation pathways could include the loss of a water molecule from the molecular ion, cleavage of the C-C bond between the cyclobutane ring and the methanol group, and fragmentation of the spirocyclic core. Analysis of these fragment ions would provide valuable corroborating evidence for the proposed structure.
A hypothetical fragmentation pattern is outlined in the table below.
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 148 | [C₇H₁₀F₂O]⁺ | - |
| 130 | [C₇H₈F₂]⁺ | H₂O |
| 117 | [C₆H₇F₂]⁺ | CH₂OH |
| 89 | [C₄H₅F₂]⁺ | C₃H₅O |
The comprehensive application of these spectroscopic and crystallographic techniques is indispensable for the rigorous structural elucidation of novel chemical entities like this compound. While predicted data can offer initial guidance, experimental verification through these methods is the gold standard for chemical characterization.
Advanced Applications in Organic Synthesis and Rational Chemical Design
(1,1-Difluorospiro[2.3]hexan-5-yl)methanol as a Versatile Building Block in Complex Molecule Synthesis
This compound is a highly functionalized building block that offers chemists a unique combination of structural rigidity, specific exit vectors, and modulated physicochemical properties. Its utility in the synthesis of complex molecules stems from the distinct features of its spirocyclic core, gem-difluoro group, and primary alcohol handle.
The spiro[2.3]hexane framework, composed of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon, provides a well-defined three-dimensional structure. This scaffold serves as a non-aromatic, rigid core that can be used to construct novel analogues of existing bioactive molecules. The primary alcohol (-CH₂OH) group on the cyclobutane ring is a versatile functional handle for a wide array of synthetic transformations. It can be readily oxidized to an aldehyde or carboxylic acid, converted to various leaving groups for nucleophilic substitution, or used in esterification and etherification reactions, allowing for its seamless integration into larger molecular frameworks.
The gem-difluoromethylene (-CF₂) group is a critical feature, introduced to fine-tune the molecule's electronic and metabolic properties. Its incorporation at a specific position can enhance metabolic stability by blocking potential sites of oxidation. researchgate.netmdpi.com The synthesis of related spiro[2.3]hexane systems often involves the cyclopropanation of a corresponding cyclobutane derivative, a method that has been successfully applied to create complex amino acid analogues. researchgate.netresearchgate.net The presence of the difluoro group makes this compound a valuable precursor for creating advanced intermediates in drug discovery programs.
Research Findings on Related Spirocyclic Scaffolds:
| Scaffold/Derivative | Synthetic Approach | Key Application/Finding |
| 5-Azaspiro[2.3]hexane | Rhodium-catalyzed cyclopropanation of an azetidine (B1206935) derivative. beilstein-journals.orgnih.gov | Used to create conformationally "frozen" analogues of L-glutamic acid, restricting bond rotation. beilstein-journals.orgnih.gov |
| 1-Oxaspiro[2.3]hexanes | Reaction of cyclobutanones with a carbenoid or a two-step olefination/epoxidation. rsc.org | Serves as a useful intermediate that can undergo Lewis acid-mediated ring expansion to form substituted cyclopentanones. rsc.org |
| 1,5-Disubstituted spiro[2.3]hexane | Cyclopropanation of corresponding cyclobutane derivatives. researchgate.net | Serves as a scaffold for creating monoprotected diamines, which are valuable in peptidomimetics. researchgate.net |
Strategies for Engineering Conformational Restriction Through Spiro[2.3]hexane Scaffolds
A central strategy in modern drug design is the reduction of conformational flexibility. By "freezing" a bioactive molecule in its desired conformation for binding to a biological target, it is possible to enhance potency and selectivity while minimizing off-target effects. The spiro[2.3]hexane scaffold is an exemplary tool for achieving such conformational restriction. nih.gov
The fusion of the cyclopropane and cyclobutane rings creates significant ring strain and severely limits the rotational freedom of the entire structure. rsc.org This inherent rigidity means that substituents placed on the spirocycle have well-defined spatial relationships to one another. For instance, research on 5-azaspiro[2.3]hexane derivatives demonstrated their use as "frozen" analogues of L-glutamic acid, designed specifically to limit the rotation around the C3–C4 bond that is present in more flexible precursors. beilstein-journals.orgnih.gov
This principle of using strained ring systems to lock molecular geometry is a powerful tactic. Similar strategies using a bicyclo[3.1.0]hexane scaffold have been employed to restrict the conformation of histamine (B1213489) analogues, leading to improved receptor selectivity. nih.gov The spiro[2.3]hexane core of this compound similarly forces appended molecular fragments into a fixed orientation, reducing the entropic penalty associated with the ligand adopting its preferred binding conformation. researchgate.net
Methodologies for Enhancing Molecular Rigidity and Vectorization in Chemical Design
Enhancing molecular rigidity is a key methodology for improving the drug-like properties of a lead compound. Rigid molecules often exhibit higher binding affinity for their targets because less conformational entropy is lost upon binding. researchgate.net Furthermore, rigid scaffolds provide predictable and controlled "exit vectors," which are the defined directions in which substituents project from the core structure. rsc.org
The spiro[2.3]hexane scaffold excels in this regard. Its rigid, three-dimensional nature ensures that functional groups attached to it are held in fixed positions, allowing for precise and rational design of interactions with a target protein. This controlled vectorization is crucial for optimizing binding and for exploring the chemical space around a core scaffold in a systematic manner. The use of such scaffolds helps chemists to design molecules with improved potency and selectivity. biomedres.usbiomedres.us
The integration of graph theory and computational methods in molecular design leverages such well-defined structural information to generate novel molecules with desired properties. arxiv.org Scaffolds like spiro[2.3]hexane, particularly when functionalized as in this compound, provide ideal platforms for these advanced design strategies by offering a stable core with predictable geometry.
Bioisosteric Replacement Strategies Employing Fluorinated Spirocycles
Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry used to modulate the physicochemical and pharmacokinetic properties of a compound. unipd.itspirochem.com Fluorine and fluorinated groups are among the most powerful and widely used bioisosteres. nih.govnih.govnih.gov
The difluoromethylene (-CF₂) group present in this compound is a classic bioisostere of a carbonyl group (C=O) or an ether oxygen atom (-O-). researchgate.netunipd.it This substitution can confer several advantages:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, thus preventing oxidative metabolism at that position. mdpi.comcambridgemedchemconsulting.com
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the local electronic environment, influencing properties like pKa and dipole moment. researchgate.netucla.edu This can affect a molecule's binding affinity and membrane permeability. researchgate.net
Enhanced Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and access hydrophobic pockets in target proteins. mdpi.com
By combining the rigid, three-dimensional spiro[2.3]hexane scaffold with the strategic placement of a difluoromethylene group, this compound represents a sophisticated building block for implementing advanced bioisosteric replacement strategies. It allows for the simultaneous introduction of conformational rigidity and modulated electronic and metabolic properties, making it a powerful tool in the design of next-generation therapeutics. unipd.it
Common Bioisosteric Replacements Involving Fluorine:
| Original Group | Fluorinated Bioisostere | Key Effects |
| Hydrogen (-H) | Fluorine (-F) | Blocks metabolic oxidation, alters electronics, can enhance binding affinity. nih.govcambridgemedchemconsulting.com |
| Hydroxyl (-OH) | Trifluoromethyl (-CF₃) | Increases lipophilicity and metabolic stability. |
| Carbonyl (C=O) | Difluoromethylene (-CF₂) | Increases metabolic stability, modulates electronics, maintains similar spatial orientation. researchgate.netunipd.it |
| Ether (-O-) | Difluoromethylene (-CF₂) | Increases metabolic stability while acting as a steric mimic. researchgate.netunipd.it |
Future Research Directions and Unexplored Avenues for 1,1 Difluorospiro 2.3 Hexan 5 Yl Methanol
Development of Novel and Sustainable Synthetic Routes to Access Diverse Derivatives
The advancement of synthetic methodologies to access a wide array of derivatives of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol is a cornerstone for its future applications. A key area of development will be the establishment of sustainable and efficient synthetic protocols.
One promising avenue is the exploration of photoinduced, additive-free approaches for the construction of the spiro[2.3]hexane core. rsc.org Such methods, which can be conducted under visible-light irradiation, offer a green alternative to traditional synthetic routes that often require harsh reagents. rsc.org These protocols have the potential for good functional-group tolerance, operational simplicity, and scalability, which are all critical for the synthesis of diverse compound libraries.
Furthermore, the development of asymmetric syntheses is crucial to access enantiomerically pure derivatives. This can be achieved through the use of chiral catalysts or by employing enzymatic resolutions. For instance, lipase-catalyzed resolution has been successfully used in the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides, demonstrating the potential of biocatalysis in this field. nih.govacs.org
Future research should also focus on the late-stage functionalization of the this compound core. This would allow for the rapid diversification of the scaffold and the introduction of a wide range of chemical handles for further modification.
Integration of the Scaffold into More Complex Natural Product Synthesis Endeavors
The incorporation of the this compound scaffold into the synthesis of complex natural products and their analogues represents a significant opportunity to create novel molecules with unique biological activities. The strained spiro[2.3]hexane system can serve as a conformational lock, providing rigidity to otherwise flexible molecules.
A particularly interesting application is the use of this scaffold to create conformationally "frozen" analogues of biologically important molecules , such as amino acids. For example, 5-azaspiro[2.3]hexane derivatives have been synthesized as constrained analogues of L-glutamic acid. beilstein-journals.org The introduction of the gem-difluoro group in the this compound scaffold could further modulate the electronic properties and metabolic stability of such analogues.
Future work could explore the integration of this fluorinated spirocycle into the core structures of various natural products known to possess interesting biological activities. This could lead to the discovery of novel compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.
Exploration of New Chemical Reactivities and Catalytic Transformations Involving the Spiro[2.3]hexane Core
The unique strained nature of the spiro[2.3]hexane core, combined with the electronic influence of the gem-difluoro group, suggests that this compound and its derivatives may exhibit novel chemical reactivity.
One area of interest is the catalytic functionalization of the spirocyclic system . Dirhodium tetracarboxylates have been shown to be effective catalysts for C–H functionalization, which could be applied to the spiro[2.3]hexane core to introduce new functional groups. researchgate.net Additionally, the development of catalytic annulation reactions could provide access to more complex fused-ring systems. researchgate.net
The reactivity of the gem-difluoroalkene moiety, which can be formed from the corresponding alcohol, is another promising area of research. Gem-difluoroalkenes are known to be valuable fluorinated substructures with unique metabolic stability and reactivity as electrophiles. nih.gov Exploring the cycloaddition reactions and other transformations of gem-difluoroalkenes derived from this compound could lead to the synthesis of novel and complex fluorinated molecules.
Advancements in High-Throughput Synthesis Methodologies for Scaffold Libraries
The development of high-throughput synthesis (HTS) methodologies is essential for the rapid generation of large and diverse libraries of this compound derivatives for biological screening. nih.gov The unique three-dimensional nature of spirocycles makes them attractive scaffolds for drug discovery, as they can explore novel chemical space compared to more traditional flat aromatic systems. chemdiv.comlifechemicals.com
Future research should focus on adapting existing HTS techniques to the synthesis of spiro[2.3]hexane libraries. This could involve the use of automated synthesis platforms and the development of robust and reliable reactions that are amenable to parallel synthesis. nih.govnih.gov For instance, multicomponent reactions that can assemble the spirocyclic core in a single step would be highly valuable for HTS applications. nih.gov
Furthermore, the integration of HTS with high-throughput screening will be crucial for the efficient discovery of new bioactive compounds. The creation of diverse libraries of this compound derivatives, coupled with advanced screening technologies, will undoubtedly accelerate the identification of new lead compounds for drug discovery and other applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
